molecular formula C9H9FO B3386023 2-Fluoro-6-(prop-2-en-1-yl)phenol CAS No. 69318-23-6

2-Fluoro-6-(prop-2-en-1-yl)phenol

Cat. No. B3386023
CAS RN: 69318-23-6
M. Wt: 152.16 g/mol
InChI Key: ALQMRUZBCJQKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-6-(prop-2-en-1-yl)phenol” is a chemical compound with the molecular formula C9H9FO . It has a molecular weight of 152.17 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of phenols like “this compound” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of nine carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom . More detailed structural information, including NMR, HPLC, LC-MS, and UPLC data, can be obtained from specialized databases .

Scientific Research Applications

Photoalignment in Nematic Liquid Crystals

2-Fluoro-6-(prop-2-en-1-yl)phenol derivatives have shown potential in the field of liquid crystal displays (LCDs). Specifically, the photoalignment of nematic liquid crystals can be influenced by the incorporation of fluoro-substituents. These substances can promote excellent photoalignment, which is crucial for the performance of LCDs. The study by Hegde et al. (2013) demonstrates the application potential of these materials in creating prototype displays with good alignment properties, highlighting the influence of fluoro-substituents on photoalignment quality (Hegde et al., 2013).

Synthesis of Fluorinated Phenols and Biaryls

The compound has been utilized in the regioselective synthesis of fluorinated phenols, biaryls, and other chemical structures through [3+3] cyclizations. This process highlights the compound's role in creating a variety of fluorinated derivatives, which are valuable in multiple areas of chemical research and development. The research conducted by Hussain et al. (2008) provides insight into the methodologies for preparing these fluorinated compounds, demonstrating the versatility and significance of this compound in synthetic chemistry (Hussain et al., 2008).

Enhancement of Polyurethane Properties

The introduction of fluoro-diols, including derivatives of this compound, into polyurethanes has been shown to significantly improve the materials' properties. These enhancements include increased tensile strength, modulus, and chemical resistance, as well as improved biocompatibility for biomedical applications. Su et al. (2018) have synthesized biodegradable F-containing polyurethanes using fluoro chain extenders, demonstrating the material's improved performance and potential in the biomedical field (Su et al., 2018).

Herbicidal Activity

Fluorinated phenol derivatives have been investigated for their potential in creating new herbicides with high efficacy and broad-spectrum activity. The synthesis and herbicidal activity of specific compounds, including those derived from this compound, have been explored, offering insights into the development of new agricultural chemicals. Huang et al. (2005) discuss the optimization of such compounds for effective weed control, highlighting the role of fluorine in enhancing herbicidal activity (Huang et al., 2005).

properties

IUPAC Name

2-fluoro-6-prop-2-enylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQMRUZBCJQKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Other workers have prepared o-fluorophenyl allyl ether in a 90.5-93% yield from o-fluorophenol and allyl bromide. Thereafter using a thermal Claisen rearrangement of the ether gave 6-allyl-2-fluorophenol in an 80% yield. However, attempts to oxidize this last named compound to 3-fluorosalicylaldehyde using dichromate solutions gave no reproducible results, i.e., a 55% yield from the first experiment but less than 5% in subsequent runs.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-(prop-2-en-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-(prop-2-en-1-yl)phenol
Reactant of Route 3
Reactant of Route 3
2-Fluoro-6-(prop-2-en-1-yl)phenol
Reactant of Route 4
2-Fluoro-6-(prop-2-en-1-yl)phenol
Reactant of Route 5
Reactant of Route 5
2-Fluoro-6-(prop-2-en-1-yl)phenol
Reactant of Route 6
Reactant of Route 6
2-Fluoro-6-(prop-2-en-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.